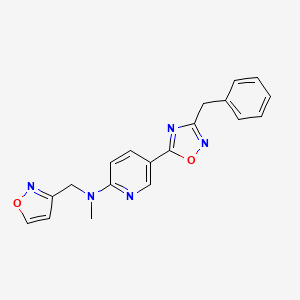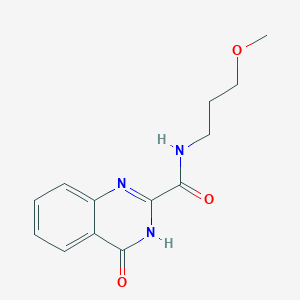![molecular formula C19H21ClN2O4 B6073799 N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B6073799.png)
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide is a complex organic compound that features a pyrrolidinone ring, a furan ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the pyrrolidinone ring.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidinone ring, often using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the furan and pyrrolidinone rings can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide: shares similarities with other compounds that have pyrrolidinone and furan rings, such as:
Uniqueness
The unique combination of the chlorophenyl group, pyrrolidinone ring, and furan ring in this compound gives it distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-25-12-16-5-6-17(26-16)19(24)21-15-10-18(23)22(11-15)8-7-13-3-2-4-14(20)9-13/h2-6,9,15H,7-8,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJAWASDOFLASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)

methanone](/img/structure/B6073761.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B6073785.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

![4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6073831.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
